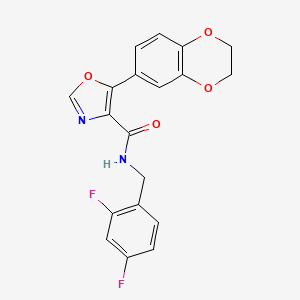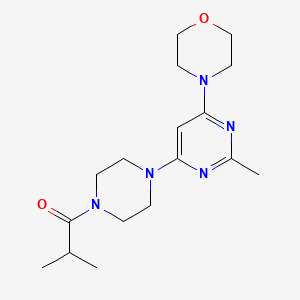![molecular formula C19H30N2O2S B11046229 N~2~-[(4-methylcyclohexyl)carbonyl]-N-(thiophen-2-ylmethyl)leucinamide](/img/structure/B11046229.png)
N~2~-[(4-methylcyclohexyl)carbonyl]-N-(thiophen-2-ylmethyl)leucinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[(4-methylcyclohexyl)carbonyl]-N-(thiophen-2-ylmethyl)leucinamide, with the molecular formula C19H30N2O2S, is a compound of interest in organic chemistry. It combines a leucine-derived backbone with a carbonyl group and a thiophenylmethyl substituent . This compound’s structure suggests potential biological activity and applications.
准备方法
Industrial Production: Information on industrial-scale production methods for this specific compound is limited. if it were to be produced commercially, optimization of synthetic routes and scalability would be crucial.
化学反应分析
Reactivity: N~2~-[(4-methylcyclohexyl)carbonyl]-N-(thiophen-2-ylmethyl)leucinamide may undergo various chemical transformations:
Oxidation: Oxidative processes could modify the carbonyl group or the thiophenylmethyl moiety.
Reduction: Reduction reactions might target the carbonyl group or other functional groups.
Substitution: Substituent modifications could occur at the carbonyl carbon or the thiophenyl ring.
Common Reagents and Conditions: Reagents and conditions would depend on the specific reactions. For Suzuki–Miyaura coupling, boron-based reagents (e.g., boronic acids) and palladium catalysts are essential .
Major Products: The major products would result from the coupling of the leucinamide backbone with the thiophenylmethyl group, forming a new carbon–carbon bond.
科学研究应用
N~2~-[(4-methylcyclohexyl)carbonyl]-N-(thiophen-2-ylmethyl)leucinamide could find applications in:
Medicinal Chemistry: Investigating its potential as a drug candidate.
Biological Studies: Assessing its effects on cellular processes.
Materials Science: Exploring its use in materials design.
作用机制
The compound’s mechanism of action remains speculative without specific data. It may interact with biological targets, affecting cellular pathways.
相似化合物的比较
属性
分子式 |
C19H30N2O2S |
|---|---|
分子量 |
350.5 g/mol |
IUPAC 名称 |
4-methyl-N-[4-methyl-1-oxo-1-(thiophen-2-ylmethylamino)pentan-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H30N2O2S/c1-13(2)11-17(19(23)20-12-16-5-4-10-24-16)21-18(22)15-8-6-14(3)7-9-15/h4-5,10,13-15,17H,6-9,11-12H2,1-3H3,(H,20,23)(H,21,22) |
InChI 键 |
YBPMLTWXKKKJQL-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)NCC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(3-hydroxy-4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11046149.png)
![ethyl 4-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperazine-1-carboxylate](/img/structure/B11046155.png)
![4-[(2,4-dichlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046157.png)
![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046160.png)
![diethyl (6E)-2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B11046161.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11046177.png)
![N-{[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11046183.png)

![2-[3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11046191.png)

![3-Methoxy-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11046216.png)
![5-[(3-chloro-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11046225.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11046226.png)
![ethyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B11046227.png)